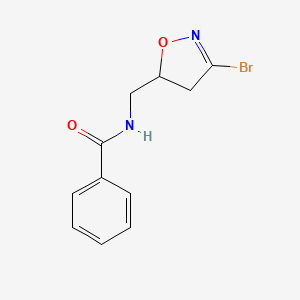
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between an allyl ester and a nitrile oxide derived from benzaldehyde. The nitrile oxide is generated from oxime by oxidation with sodium hypochlorite under ultrasonic activation of the biphasic system . The reaction occurs under mild conditions and provides the desired isoxazole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oximes, while substitution reactions can yield various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A basic five-membered ring structure with one oxygen and one nitrogen atom.
3,5-Disubstituted Isoxazole: Isoxazole derivatives with substitutions at the 3 and 5 positions.
Benzamide: A simple amide derivative of benzoic acid.
Uniqueness
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide is unique due to the presence of the bromine atom and the specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C11H11BrN2O2/c12-10-6-9(16-14-10)7-13-11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15) |
InChI-Schlüssel |
GYHHXJYGMSVAID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1Br)CNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


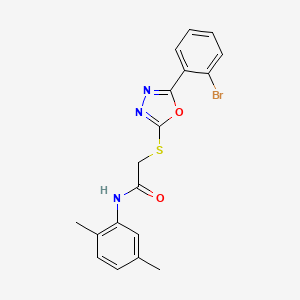



![6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11781964.png)
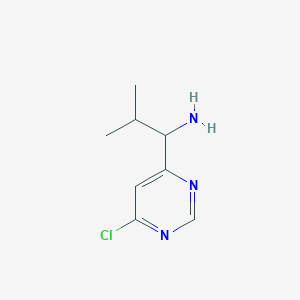
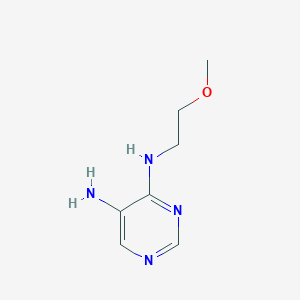
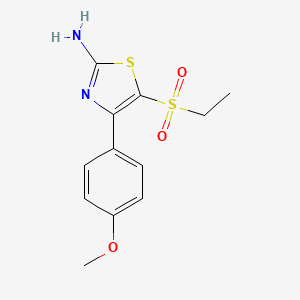
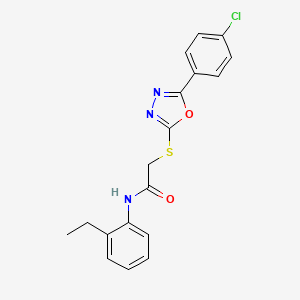


![7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde](/img/structure/B11782009.png)
![6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782020.png)
![5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782029.png)
